molecular formula C9H14O2 B096963 Ethyl spiro[2.3]hexane-1-carboxylate CAS No. 17202-57-2

Ethyl spiro[2.3]hexane-1-carboxylate

Cat. No.: B096963
CAS No.: 17202-57-2
M. Wt: 154.21 g/mol
InChI Key: NMHNCGKWEZUMIX-UHFFFAOYSA-N
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Description

Ethyl spiro[2.3]hexane-1-carboxylate is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a hexane ring fused to a carboxylate group through a spiro carbon atom. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl spiro[2.3]hexane-1-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under basic conditions. One common method involves the use of a cyclohexanone derivative as the starting material, which undergoes a nucleophilic substitution reaction with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl spiro[2.3]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl spiro[2.3]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl spiro[2.3]hexane-1-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure allows for unique interactions with target molecules, potentially enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Ethyl spiro[2.3]hexane-1-carboxylate can be compared with other spirocyclic compounds, such as:

  • Spiro[2.4]heptane-1-carboxylate
  • Spiro[3.3]heptane-1-carboxylate
  • Spiro[4.5]decane-1-carboxylate

These compounds share similar spirocyclic structures but differ in the size and nature of the fused rings Ethyl spiro[2

Properties

IUPAC Name

ethyl spiro[2.3]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-8(10)7-6-9(7)4-3-5-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHNCGKWEZUMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289000
Record name Ethyl spiro[2.3]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-57-2
Record name Ethyl spiro[2.3]hexane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17202-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl spiro[2.3]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl spiro[2.3]hexane-1-carboxylate
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